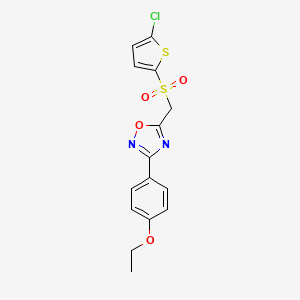
5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is a chemical compound with potential applications in scientific research. It is a member of the oxadiazole family, which has been studied for their diverse biological activities, including anticancer, antiviral, and antibacterial properties.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One of the applications of 1,3,4-oxadiazole derivatives is in corrosion inhibition. A study by Ammal, Prajila, and Joseph (2018) on the "Effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulphuric acid" found that these derivatives can effectively protect mild steel from corrosion in acidic environments. The derivatives formed a protective layer on the metal surface, indicating their potential as corrosion inhibitors in industrial applications Ammal, Prajila, & Joseph, 2018.
Molecular Docking Studies
Another study by Al-Hourani et al. (2015) involved "Docking studies and the crystal structure of two tetrazole derivatives," which, although focusing on tetrazole derivatives, highlights the importance of molecular docking in understanding the interaction between compounds and biological targets. This approach is crucial in drug design and discovery, suggesting that similar oxadiazole derivatives could be evaluated for their potential interactions with biological targets Al-Hourani et al., 2015.
Pharmacological Evaluation
In the field of pharmacology, Liao et al. (2000) conducted a study on "New selective and potent 5-HT(1B/1D) antagonists: chemistry and pharmacological evaluation of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides," which involved the synthesis and evaluation of oxadiazole derivatives as potential 5-HT(1B/1D) antagonists. Their findings contribute to the understanding of the structure-activity relationship of these compounds, indicating their potential in therapeutic applications Liao et al., 2000.
Antimicrobial Activity
Research by Shi et al. (2015) on "Antibacterial Activity and Mechanism of Action of Sulfone Derivatives Containing 1,3,4-Oxadiazole Moieties on Rice Bacterial Leaf Blight" demonstrated that sulfone derivatives with 1,3,4-oxadiazole moieties possess significant antibacterial activities against Xanthomonas oryzae, a pathogen causing rice bacterial leaf blight. This suggests the potential agricultural applications of these compounds in controlling plant diseases Shi et al., 2015.
Anticancer Agents
A study on the "Synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents" by Redda and Gangapuram (2007) explored the anticancer activities of 1,3,4-oxadiazole derivatives. Their findings indicated that these compounds displayed moderate cytotoxicity against breast cancer cell lines, suggesting their potential as anticancer agents Redda & Gangapuram, 2007.
Propiedades
IUPAC Name |
5-[(5-chlorothiophen-2-yl)sulfonylmethyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4S2/c1-2-21-11-5-3-10(4-6-11)15-17-13(22-18-15)9-24(19,20)14-8-7-12(16)23-14/h3-8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZSASXEACDKGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

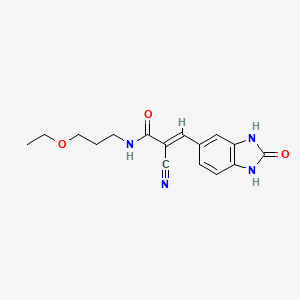
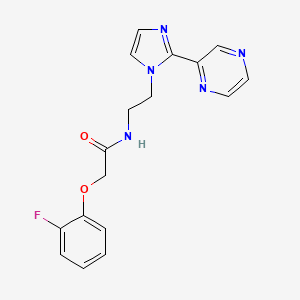
![Benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate](/img/structure/B2555656.png)
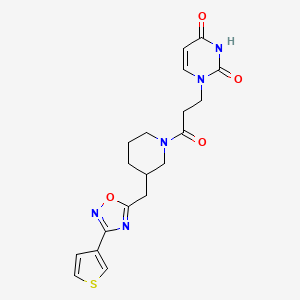
![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2555663.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2555664.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-isopropoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2555665.png)
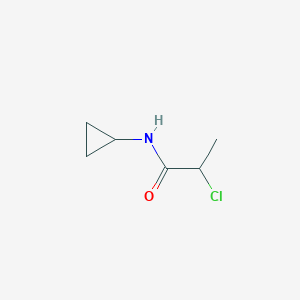
![6-(4-methoxyphenethyl)-4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2555668.png)
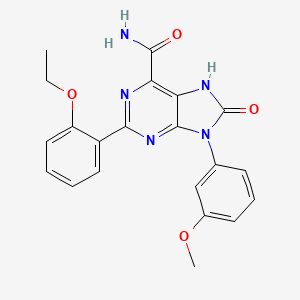
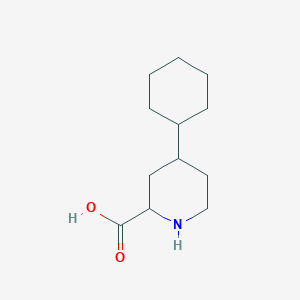
![N-(3,5-difluorobenzyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2555673.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2555675.png)
![2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2555676.png)